molecular formula C19H19F3N4O5S B3991652 N-[4-({4-[4-nitro-2-(trifluoromethyl)phenyl]piperazin-1-yl}sulfonyl)phenyl]acetamide

N-[4-({4-[4-nitro-2-(trifluoromethyl)phenyl]piperazin-1-yl}sulfonyl)phenyl]acetamide

Cat. No.: B3991652
M. Wt: 472.4 g/mol
InChI Key: XDTZAVHREAWDLV-UHFFFAOYSA-N
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Description

N-[4-({4-[4-nitro-2-(trifluoromethyl)phenyl]piperazin-1-yl}sulfonyl)phenyl]acetamide is a complex organic compound with a unique structure that includes a nitro group, a trifluoromethyl group, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-({4-[4-nitro-2-(trifluoromethyl)phenyl]piperazin-1-yl}sulfonyl)phenyl]acetamide typically involves multiple steps. One common route includes the nitration of a trifluoromethyl-substituted benzene derivative, followed by the introduction of a piperazine ring through nucleophilic substitution. The final step involves the sulfonylation of the piperazine derivative with an appropriate sulfonyl chloride, followed by acetylation to introduce the acetamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[4-({4-[4-nitro-2-(trifluoromethyl)phenyl]piperazin-1-yl}sulfonyl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under appropriate conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) and sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions often use reagents such as alkyl halides and sulfonyl chlorides.

Major Products

    Oxidation: Conversion of the nitro group to a nitroso or hydroxylamine derivative.

    Reduction: Conversion of the nitro group to an amine.

    Substitution: Introduction of various functional groups onto the piperazine ring.

Scientific Research Applications

N-[4-({4-[4-nitro-2-(trifluoromethyl)phenyl]piperazin-1-yl}sulfonyl)phenyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic activities.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[4-({4-[4-nitro-2-(trifluoromethyl)phenyl]piperazin-1-yl}sulfonyl)phenyl]acetamide involves its interaction with specific molecular targets. The nitro and trifluoromethyl groups can participate in hydrogen bonding and electrostatic interactions with biological molecules, while the piperazine ring can interact with protein active sites. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-[2-Nitro-4-(trifluoromethyl)phenyl]piperazine: Similar structure but lacks the sulfonyl and acetamide groups.

    (4-(2-Nitro-4-(trifluoromethyl)phenyl)piperazin-1-yl)(phenyl)methanone: Similar structure but with a different functional group attached to the piperazine ring.

Uniqueness

N-[4-({4-[4-nitro-2-(trifluoromethyl)phenyl]piperazin-1-yl}sulfonyl)phenyl]acetamide is unique due to the presence of both the sulfonyl and acetamide groups, which can enhance its interactions with biological targets and improve its solubility and stability. This makes it a valuable compound for various scientific research applications.

Properties

IUPAC Name

N-[4-[4-[4-nitro-2-(trifluoromethyl)phenyl]piperazin-1-yl]sulfonylphenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19F3N4O5S/c1-13(27)23-14-2-5-16(6-3-14)32(30,31)25-10-8-24(9-11-25)18-7-4-15(26(28)29)12-17(18)19(20,21)22/h2-7,12H,8-11H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDTZAVHREAWDLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=C(C=C(C=C3)[N+](=O)[O-])C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19F3N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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